Home > Products > Screening Compounds P109814 > N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide -

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide

Catalog Number: EVT-4496975
CAS Number:
Molecular Formula: C14H15N3O3
Molecular Weight: 273.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound acts as an AKT inhibitor and has been studied for its improved properties in crystalline form. [, ]

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate

  • Compound Description: This compound is a neutrophil elastase inhibitor under development by AstraZeneca, showing improved physical properties in its crystalline tosylate salt form. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. It exhibits high affinity for the 5-HT2A receptor and demonstrates potent antiplatelet and vascular smooth muscle activity. It is orally bioavailable and has shown a favorable safety profile in preclinical studies. [, ]

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

  • Compound Description: This series of compounds acts as G protein-gated inwardly-rectifying potassium (GIRK) channel activators. They have shown nanomolar potency for GIRK1/2 channels and improved metabolic stability compared to earlier urea-based compounds. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 represents a potent and selective Akt inhibitor designed for improved cutaneous safety compared to earlier Akt inhibitors. It demonstrates a favorable selectivity profile for Akt1 over Akt2 and possesses strong anticancer activity in vitro. Hu7691 exhibits promising pharmacokinetic properties and has received approval for Investigational New Drug (IND) applications. [, ]

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

  • Compound Description: CDPPB is the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor (mGluR) mGluR5 subtype. []
  • Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5 with improved binding and functional activity compared to CDPPB. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: CPPHA is a positive allosteric modulator (PAM) of both mGluR1 and mGluR5, acting at a novel allosteric site distinct from that of VU-29. []

N-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent VEGFR-2 inhibitor developed for topical ocular delivery as a potential therapy for neovascular age-related macular degeneration. It demonstrates significant efficacy in preclinical models of choroidal neovascularization and exhibits a favorable ocular pharmacokinetic profile. []

Properties

Product Name

N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

InChI

InChI=1S/C14H15N3O3/c1-16(8-11-5-6-15-17(11)2)14(18)10-3-4-12-13(7-10)20-9-19-12/h3-7H,8-9H2,1-2H3

InChI Key

NVHCHRIJKRBMGI-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)CN(C)C(=O)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CN1C(=CC=N1)CN(C)C(=O)C2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.